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molecular formula C8H4F2N2O3 B7968493 3,3-Difluoro-5-nitroindolin-2-one

3,3-Difluoro-5-nitroindolin-2-one

Cat. No. B7968493
M. Wt: 214.13 g/mol
InChI Key: LYOPOVPPAPVXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359338B2

Procedure details

Add borane-tetrahydrofuran complex (1M, 15 mL) dropwise to the solution of 3,3-difluoro-5-nitroindolin-2-one (650 mg, 3 mmol) in THF (10 mL) at 0° C. After addition, stir the reaction at 70° C. for 5 hrs. Concentrate under reduced pressure, add ethyl acetate to the residue, wash the organic layer with saturated sodium bicarbonate solution twice and then with brine twice, dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude product. Purify by flash chromatography (silica gel, EtOAc:PE=1:3) to yield the title compound (500 mg, 91.5%).
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
91.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1(F)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][C:3]1=O>C1COCC1>[F:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][CH:3]=1

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
FC1(C(NC2=CC=C(C=C12)[N+](=O)[O-])=O)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the reaction at 70° C. for 5 hrs
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
ADDITION
Type
ADDITION
Details
add ethyl acetate to the residue
WASH
Type
WASH
Details
wash the organic layer with saturated sodium bicarbonate solution twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine twice, dry over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography (silica gel, EtOAc:PE=1:3)

Outcomes

Product
Name
Type
product
Smiles
FC1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 91.5%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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